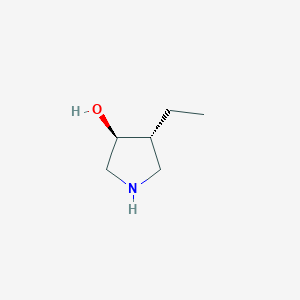

(3S,4R)-4-Ethylpyrrolidin-3-ol

Description

Contextualization of Pyrrolidine (B122466) Chemistry and Chiral Heterocycles in Modern Synthesis

Pyrrolidine derivatives are ubiquitous in nature, forming the core of essential amino acids like proline and hydroxyproline, as well as a vast array of alkaloids such as nicotine (B1678760) and hygrine. semanticscholar.orgmdpi.com This natural prevalence has inspired chemists to utilize the pyrrolidine scaffold in the design and synthesis of new bioactive compounds. Heterocyclic compounds, particularly those containing nitrogen, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. mdpi.commdpi.com

The introduction of chirality into these heterocyclic frameworks adds a crucial dimension of complexity and specificity. Chiral heterocycles are compounds that contain at least one stereocenter, making them non-superimposable on their mirror images. numberanalytics.com This "handedness" is fundamental to their biological and chemical properties, as biological systems, such as enzymes and receptors, are themselves chiral. numberanalytics.comrsc.org Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. rsc.orgmdpi.com This has led to a growing trend in the development of single-enantiomer drugs to enhance efficacy and minimize side effects. mdpi.comnih.gov The pyrrolidine ring, with its potential for multiple stereocenters, serves as an excellent platform for creating these stereochemically pure molecules. semanticscholar.orgnih.gov

Historical Development and Significance of Stereodefined Pyrrolidin-3-ol Architectures

The synthesis of stereodefined pyrrolidine derivatives has been a long-standing challenge and a significant area of research in organic chemistry. mdpi.comnih.gov Early methods often relied on the resolution of racemic mixtures or the use of chiral starting materials from the "chiral pool," such as amino acids. mdpi.com Over time, more sophisticated methods for the stereoselective synthesis of pyrrolidines have been developed, including those that construct the pyrrolidine ring from acyclic precursors with high stereocontrol. mdpi.comnih.gov

Key synthetic strategies for accessing stereodefined pyrrolidin-3-ols include:

Cyclization of amino epoxides: Base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of pyrrolidin-3-ols. acs.orgresearchgate.net

Aza-Cope rearrangement-Mannich cyclization: This powerful cascade reaction has been used to create fused pyrrolidine-containing bicyclic systems with high diastereoselectivity. rsc.org

Iodocyclization of homoallylamines: This method can be tuned to selectively produce either azetidines or pyrrolidines by adjusting the reaction temperature. researchgate.netbham.ac.uk

The development of these and other stereoselective methods has been instrumental in making a wide variety of stereodefined pyrrolidin-3-ols accessible for use as chiral building blocks in drug discovery and development. mdpi.comorganic-chemistry.org

Rationale for Research Focus on (3S,4R)-4-Ethylpyrrolidin-3-ol as a Chiral Building Block

The specific compound this compound has garnered attention as a valuable chiral building block due to its unique structural features. The trans relationship between the ethyl group at the C4 position and the hydroxyl group at the C3 position, combined with their specific (3S,4R) absolute stereochemistry, provides a rigid and well-defined three-dimensional structure.

This defined stereochemistry is crucial for its application in the synthesis of complex target molecules where precise control over the spatial arrangement of atoms is paramount. For instance, derivatives of this compound have been utilized as key intermediates in the synthesis of potent pharmaceutical agents. One notable example is its incorporation into the structure of Upadacitinib, a Janus kinase (JAK) inhibitor. pharmaffiliates.com The specific stereochemistry of the pyrrolidine core in these molecules is often essential for their high affinity and selectivity towards their biological targets.

The ethyl group at the C4 position also contributes to the molecule's utility by providing a lipophilic substituent that can influence the pharmacokinetic properties of the final drug product. The ability to synthesize this specific stereoisomer with high purity is a testament to the advancements in asymmetric synthesis and highlights the importance of such chiral building blocks in modern drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(3S,4R)-4-ethylpyrrolidin-3-ol |

InChI |

InChI=1S/C6H13NO/c1-2-5-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |

InChI Key |

ZIXJBZRHEOKPLP-PHDIDXHHSA-N |

Isomeric SMILES |

CC[C@@H]1CNC[C@H]1O |

Canonical SMILES |

CCC1CNCC1O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s,4r 4 Ethylpyrrolidin 3 Ol

Enantioselective and Diastereoselective Synthetic Routes

The construction of the two contiguous stereocenters in (3S,4R)-4-Ethylpyrrolidin-3-ol requires sophisticated synthetic strategies that can control the three-dimensional arrangement of the ethyl and hydroxyl groups on the pyrrolidine (B122466) ring.

Asymmetric Catalysis Approaches

Asymmetric catalysis, utilizing either metal complexes or small organic molecules (organocatalysts), offers a powerful and atom-economical approach to establishing the desired stereochemistry. These catalysts can create a chiral environment that directs the formation of one enantiomer over the other.

Organocatalysis: Organocatalysts, particularly those derived from proline and its derivatives, are effective for the asymmetric synthesis of pyrrolidines. acs.org These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, facilitating stereoselective bond formation. For instance, a cascade reaction catalyzed by a squaramide-based organocatalyst can lead to highly substituted pyrrolidines with excellent diastereoselectivity and enantioselectivity. researchgate.net While not directly reported for this compound, the principles of these reactions are applicable.

Metal-Catalyzed Asymmetric Reactions: Transition metal catalysts, particularly those based on silver (Ag), copper (Cu), rhodium (Rh), and palladium (Pd), are widely used in the asymmetric synthesis of pyrrolidines. mdpi.com Metal-catalyzed 1,3-dipolar cycloadditions of azomethine ylides are a prominent example, capable of generating multiple stereocenters with high control. nih.govnih.gov A chiral silver catalyst, for instance, has been used to prepare enantioenriched pyrrolizidines in a one-pot reaction from simple starting materials. nih.gov The choice of metal and chiral ligand is critical for achieving high stereoselectivity. For example, a Cu(I)-catalyzed enantioselective Friedel–Crafts alkylation of indoles with N-sulfonylaziridines has been shown to produce chiral 2-arylethylamines, which are structurally related to substituted pyrrolidines. mdpi.com

Table 1: Examples of Metal-Catalyzed Asymmetric Reactions for Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ag(I) with chiral ligand | 1,3-Dipolar Cycloaddition | Generates multiple stereocenters with high enantio- and diastereoselectivity. | nih.govnih.gov |

| Cu(I) with chiral ligand | 1,3-Dipolar Cycloaddition | Effective for producing polycyclic chiral pyrrolidine substrates. | mdpi.com |

| Rhodium-phosphine with chiral phosphoric acid | Hydroaminomethylation | Combines metal- and organocatalysis for asymmetric synthesis. | mdpi.com |

| Palladium complex | Cross-coupling of aziridines | Maintains stereochemistry from enantiopure starting materials. | mdpi.com |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This method is highly reliable and predictable. williams.edu

Oppolzer's camphorsultam is a widely used chiral auxiliary that can direct the absolute facial selectivity of reactions like 1,3-dipolar cycloadditions. nih.gov In the synthesis of substituted pyrrolidines, a chiral auxiliary can be attached to either the dipolarophile or the azomethine ylide precursor to control the stereochemistry of the cycloaddition. researchgate.netdiva-portal.org For example, the use of chiral acrylamides as dipolarophiles, where the acrylamide (B121943) is derived from a chiral amine, leads to high levels of stereocontrol due to conformational constraints. researchgate.net This strategy has been successfully employed in the large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a close analog of the target compound. researchgate.net

Table 2: Common Chiral Auxiliaries in Pyrrolidine Synthesis

| Chiral Auxiliary | Typical Application | Advantages | Reference |

|---|---|---|---|

| Oppolzer's Camphorsultam | 1,3-Dipolar Cycloadditions, Alkylations | High diastereoselectivity, predictable stereochemical outcome, both enantiomers are available. | nih.govresearchgate.net |

| Evans Oxazolidinones | Aldol reactions, Alkylations | Forms rigid chelated intermediates leading to high stereocontrol. | williams.edunih.gov |

| (S)-Proline Derivatives | Asymmetric transformations | Readily available from the chiral pool, versatile in various reactions. | mdpi.com |

Chiral Pool Strategies Utilizing Natural Precursors

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. wikipedia.org These molecules serve as excellent starting materials for the synthesis of complex chiral targets, as their inherent chirality can be transferred to the final product. wikipedia.orgmdpi.com

Amino acids like L-proline and 4-hydroxy-L-proline are common starting points for the synthesis of pyrrolidine-containing drugs. researchgate.net For instance, the synthesis of (2S,4R)-4-hydroxyornithine has been achieved from L-aspartic acid. nih.gov Sugars are also valuable chiral pool starting materials. For example, D-xylose and L-arabinose have been used to prepare enantiomerically pure pyrrolidines through 1,3-dipolar cycloadditions with sugar-derived enones. conicet.gov.ar The synthesis of Marliolide, a natural product with a substituted furanone ring, was accomplished using a chiral pool approach starting from D-glucose. nih.gov This strategy leverages the existing stereocenters in the natural precursor to build the target molecule with the correct stereochemistry.

Stereocontrolled Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems, often forming multiple stereocenters in a single step with high stereocontrol.

1,3-Dipolar Cycloaddition: The [3+2] cycloaddition between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) is one of the most reliable methods for synthesizing substituted pyrrolidines. conicet.gov.arorganic-chemistry.org This reaction is a type of Huisgen cycloaddition and proceeds in a concerted, stereoconservative manner. organic-chemistry.orgnih.gov The stereoselectivity can be controlled by using chiral catalysts, chiral auxiliaries, or chiral starting materials. acs.orgnih.gov For example, the Ag(I)-catalyzed reaction between a Schiff base and a dipolarophile can proceed with high endo-selectivity. nih.gov The diastereoselectivity of these reactions can be very high, often leading to a single major adduct out of many possible stereoisomers. conicet.gov.ar

Ring-Closing Metathesis (RCM): RCM is a powerful reaction for the formation of unsaturated rings, including those found in pyrrolidine derivatives. wikipedia.org This reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs catalyst, involves the intramolecular metathesis of a diene. wikipedia.orgorganic-chemistry.org For the synthesis of substituted pyrrolidines, a suitably functionalized diallylamine (B93489) derivative can undergo RCM to form a dihydropyrrole, which can then be further functionalized to introduce the desired substituents and stereochemistry. thieme-connect.de RCM is valued for its functional group tolerance and its ability to form a wide range of ring sizes. wikipedia.orgorganic-chemistry.org

Multistep Linear and Convergent Synthesis Strategies

The construction of complex molecules like this compound often requires a sequence of reactions. These can be designed as either a linear sequence, where one reaction follows another, or a convergent sequence, where different fragments of the molecule are synthesized separately and then joined together. youtube.comlibretexts.org

Reductive Amination and Cyclization Cascades

Reductive amination is a versatile method for forming C-N bonds and is a cornerstone of amine synthesis. researchgate.netorganic-chemistry.org It typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.com

A powerful strategy for pyrrolidine synthesis involves a cascade reaction initiated by an amination event, followed by an intramolecular cyclization. researchgate.netnih.gov For example, a diol can react with a primary amine through a repeated borrowing hydrogen methodology, where the diol is first oxidized to a dicarbonyl compound, which then undergoes a double reductive amination and cyclization to form the pyrrolidine ring. researchgate.net An intramolecular reductive amination of a suitably functionalized amino-ketone or amino-aldehyde is a common final step in the synthesis of pyrrolidine rings. This approach allows for the stereoselective construction of the heterocyclic core. researchgate.net

Functional Group Interconversions Leading to the Pyrrolidine Core

The construction of the pyrrolidine ring often involves the strategic conversion of one functional group into another to facilitate cyclization or introduce the desired substituents. ub.edufiveable.mewikipedia.orgscribd.com Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of molecules by altering their reactive centers. fiveable.mewikipedia.org

A key strategy in forming substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction. capes.gov.brresearchgate.netacs.orgresearchgate.net This method involves the reaction of an azomethine ylide with an alkene to form the pyrrolidine ring. researchgate.netacs.org For instance, the synthesis of enantiomerically pure 4-substituted pyrrolidin-3-ols can be achieved through the asymmetric 1,3-dipolar cycloaddition of chiral azomethine ylides with specific alkenes, yielding trans-3,4-disubstituted pyrrolidines with high diastereomeric ratios. capes.gov.brresearchgate.net

Another approach involves the intramolecular cyclization of suitable acyclic precursors. For example, the intramolecular cyclization of an alkene can lead to a 2-pyrroline derivative, which can then be hydrogenated to the corresponding pyrrolidine. mdpi.com Additionally, acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols provides a route to various pyrrolidines. organic-chemistry.org

The conversion of a hydroxyl group to a good leaving group, such as a tosylate or mesylate, is a common functional group interconversion that facilitates subsequent nucleophilic substitution to form the pyrrolidine ring or introduce substituents. google.comvanderbilt.edu For example, (R)-3-pyrrolidinol hydrochloride can be reacted with p-toluenesulphonyl chloride to furnish 1-tosyl-3-(R)-hydroxypyrrolidine, a key intermediate for further transformations. google.com The inversion of stereochemistry at a specific center can also be achieved through functional group interconversion, such as a Mitsunobu reaction, to obtain the desired stereoisomer. google.com

The reduction of functional groups is another critical transformation. For instance, the reduction of a carboxylic acid or ester group to a hydroxymethyl group is a key step in the synthesis of hydroxymethyl-substituted pyrrolidines. researchgate.netnih.gov

Optimization of Reaction Conditions and Process Development for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness.

The choice of solvent can significantly influence reaction rates, yields, and selectivity. researchcommons.org In the synthesis of pyrrolidine derivatives, various solvents are employed depending on the specific reaction step. For example, in 1,3-dipolar cycloaddition reactions, solvents like tetrahydrofuran (B95107) (THF) are commonly used. researchgate.net For other transformations, such as those involving strong bases like sodium hydride, hydrocarbon solvents like toluene (B28343) or xylene are often preferred. google.com The use of polar aprotic solvents like dimethylformamide (DMF) is also prevalent, particularly in coupling reactions. nih.govacs.org The selection of an appropriate solvent system is crucial for achieving high yields and facilitating product isolation. For instance, in some crystallizations, a mixture of solvents like ethyl acetate-hexane is used to achieve the desired purity. googleapis.com

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Toluene | 2.4 | 75 | 12 | 90:10 |

| Tetrahydrofuran (THF) | 7.6 | 85 | 8 | 95:5 |

| Acetonitrile | 37.5 | 82 | 6 | 92:8 |

| Dimethylformamide (DMF) | 36.7 | 90 | 4 | 98:2 |

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates and selectivity. acs.org In pyrrolidine synthesis, various catalysts are employed. For instance, metal catalysts such as those based on titanium, silver, or copper are used in cycloaddition and amination reactions. acs.orgorganic-chemistry.orgnih.gov The efficiency of these catalysts is often dependent on the design of the ligands that coordinate to the metal center. nih.gov Ligand design allows for the fine-tuning of the catalyst's steric and electronic properties, which in turn influences the stereochemical outcome of the reaction. nih.gov

For example, in a Ti-catalyzed pyrrole (B145914) synthesis, a library of catalysts with different ligands was screened to optimize the regioselectivity. nih.gov The use of chiral ligands, such as those derived from (S)-prolinol, can induce asymmetry in the reaction, leading to the formation of a specific enantiomer. mdpi.com The amount of catalyst used, known as catalyst loading, is also a critical parameter to optimize for scalable synthesis to minimize costs and environmental impact.

| Catalyst | Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Cu(OTf)₂ | (R)-BINAP | 5 | 88 | 92 |

| Ag₂CO₃ | None | 10 | 75 | N/A (diastereoselective) |

| TiCl₄ | Pyridine derivative | 10 | 65 (regioisomeric mixture) | N/A |

| Rh₂(OAc)₄ | Chiral Carbenoid | 2 | 95 | 99 |

Temperature and pressure are fundamental reaction parameters that can have a profound impact on reaction outcomes. Many synthetic transformations for constructing the pyrrolidine ring are conducted at specific temperatures to control selectivity and minimize side reactions. For instance, some reactions are performed at low temperatures, such as -78 °C, to enhance stereoselectivity. googleapis.com Conversely, other reactions may require elevated temperatures to overcome activation energy barriers. google.com

In some cases, high pressure may be employed to increase reaction rates or influence the equilibrium of a reaction. For example, hydrogenation reactions are often carried out under hydrogen pressure, with pressures up to 500 psi being reported for the reduction of certain intermediates. googleapis.com Precise control over temperature and pressure is essential for ensuring reproducible results and maximizing the yield of the desired product, especially in large-scale production.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgstudypulse.auwordpress.comsemanticscholar.orgresearchgate.net These principles are increasingly being applied to the synthesis of complex molecules like this compound.

One of the core tenets of green chemistry is waste prevention . acs.orgstudypulse.au This can be achieved through the development of highly efficient reactions that maximize the incorporation of all starting materials into the final product, a concept known as atom economy . acs.org Catalytic reactions are inherently greener than stoichiometric ones as they reduce the amount of waste generated. acs.org

The use of safer solvents and auxiliaries is another key principle. studypulse.ausemanticscholar.org This involves replacing hazardous organic solvents with more environmentally benign alternatives, such as water or supercritical fluids, or designing processes that minimize solvent use altogether. semanticscholar.org

Designing for energy efficiency is also a critical aspect of green chemistry. studypulse.auresearchgate.net Synthetic methods should ideally be conducted at ambient temperature and pressure to reduce energy consumption. studypulse.au The use of catalysts can help lower the activation energy of reactions, thereby reducing the need for high temperatures. researchgate.net

Furthermore, the principle of reducing derivatives by minimizing or avoiding the use of protecting groups can streamline synthetic routes, reduce the number of steps, and decrease waste generation. acs.orgsemanticscholar.org

While specific green chemistry metrics for the synthesis of this compound are not extensively reported in the provided search results, the application of general green principles, such as the use of catalytic methods and the optimization of reaction conditions to improve efficiency, contributes to a more sustainable synthetic process.

Stereochemical Control and Configurational Assignment Methodologies for 3s,4r 4 Ethylpyrrolidin 3 Ol

Strategies for Diastereomeric and Enantiomeric Purity Control

The synthesis of (3S,4R)-4-Ethylpyrrolidin-3-ol with a defined stereochemistry necessitates strategies that can selectively produce the desired diastereomer and enantiomer. This is often achieved through stereoselective synthesis or by separating stereoisomers from a mixture.

Chiral Resolution Techniques

Chiral resolution is a common strategy to separate enantiomers from a racemic mixture. This can be achieved through classical resolution or kinetic resolution.

Classical Resolution: This technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods like crystallization or chromatography. For pyrrolidine (B122466) derivatives, which are basic, chiral acids such as tartaric acid or camphorsulfonic acid are often used as resolving agents. wikipedia.org The separated diastereomeric salts are then treated to remove the resolving agent, yielding the individual enantiomers. While effective, this method's success is contingent on the ability to form easily separable diastereomeric crystals, which can be unpredictable. wikipedia.org

Kinetic Resolution: This method relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other enantiomer in excess. Enzymes are particularly effective for kinetic resolutions due to their high stereoselectivity. For instance, lipases can be used for the enantioselective acylation of racemic alcohols, a technique applicable to pyrrolidinols. The slower-reacting enantiomer can be recovered with high enantiomeric excess.

A summary of common chiral resolving agents is presented in the table below.

| Resolving Agent | Type | Target Functional Group |

| Tartaric acid | Acid | Amines |

| Camphorsulfonic acid | Acid | Amines |

| 1-Phenylethylamine | Base | Carboxylic acids |

| Aspergillus Oryzae Lipase | Enzyme | Alcohols |

Diastereoselective Crystallization Methods

When a synthesis produces a mixture of diastereomers, diastereoselective crystallization can be a powerful purification technique. This method exploits the differences in solubility between diastereomers. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one diastereomer can be selectively precipitated from the solution, leaving the other diastereomer enriched in the mother liquor. For example, in the synthesis of substituted pyrrolidines, diastereomers can often be separated by fractional crystallization from a suitable solvent system. The efficiency of this method depends on the magnitude of the solubility difference between the diastereomers.

Absolute and Relative Stereochemical Assignment

Once a stereochemically pure compound is obtained, its absolute and relative configuration must be unequivocally determined. A variety of analytical techniques are employed for this purpose.

X-ray Crystallography for Definitive Structure Elucidation

Single-crystal X-ray crystallography is the most powerful method for determining the absolute and relative stereochemistry of a crystalline compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. This provides unambiguous proof of the stereochemical configuration. For pyrrolidine derivatives, obtaining a suitable crystal for X-ray analysis is a crucial step. The crystal structure not only confirms the stereochemistry but also provides valuable information about the conformation of the pyrrolidine ring in the solid state.

Spectroscopic Techniques for Stereochemical Elucidation

When X-ray crystallography is not feasible, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and chiral chromatography, are invaluable for stereochemical assignment.

Chiral NMR Spectroscopy: NMR spectroscopy, especially when coupled with chiral shift reagents or chiral solvating agents, can be used to distinguish between enantiomers. Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can form diastereomeric complexes with the enantiomers of a chiral compound. rsc.orgfiveable.me This interaction induces different chemical shifts for the corresponding protons in the ¹H NMR spectra of the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess. slideshare.netlibretexts.org The magnitude of the induced shift is dependent on the proximity of the protons to the paramagnetic lanthanide center. fiveable.me

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used techniques for separating and quantifying enantiomers. gcms.cznih.gov These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. researchgate.net For pyrrolidinol derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective in achieving enantiomeric separation. mdpi.com By comparing the retention time of the synthesized compound with that of a known standard, the absolute configuration can be assigned. Chiral GC often requires derivatization of the analyte to increase its volatility. sigmaaldrich.com

Below is a table summarizing common chiral stationary phases used for the separation of chiral compounds.

| Stationary Phase Type | Common Examples | Separation Principle |

| Polysaccharide-based | Cellulose and amylose derivatives | Formation of transient diastereomeric complexes |

| Cyclodextrin-based | α-, β-, and γ-cyclodextrin derivatives | Inclusion complexation |

| Pirkle-type (brush-type) | Phenylglycine and leucine (B10760876) derivatives | π-π interactions, hydrogen bonding, and dipole stacking |

| Macrocyclic glycopeptides | Vancomycin, Teicoplanin | Multiple chiral recognition mechanisms |

Computational Methods for Conformation and Stereochemical Prediction

Computational chemistry provides powerful tools for predicting the stable conformations of molecules and for correlating calculated properties with experimental data to aid in stereochemical assignment. Methods like Density Functional Theory (DFT) can be used to calculate the minimum energy conformations of the different stereoisomers of this compound. researchgate.netacs.org The pyrrolidine ring is known to adopt various puckered conformations (envelope and twisted forms), and computational models can predict the most stable pucker and the orientation of the substituents. researchgate.netbeilstein-journals.orgnih.gov

Furthermore, theoretical calculations of NMR chemical shifts and coupling constants for the predicted low-energy conformers can be compared with experimental NMR data to support the assignment of the relative stereochemistry. researchgate.net By calculating the theoretical vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra and comparing them to the experimental spectra, the absolute configuration can also be determined.

Reaction Chemistry and Derivatization Strategies for 3s,4r 4 Ethylpyrrolidin 3 Ol

Functionalization of the Hydroxyl Group

The secondary hydroxyl group in (3S,4R)-4-Ethylpyrrolidin-3-ol is a prime site for chemical modification, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Esterification and Etherification Reactions

The hydroxyl group of 3-hydroxypyrrolidine derivatives can readily undergo esterification and etherification reactions. While specific studies detailing these reactions on this compound are not extensively documented in publicly available literature, the general reactivity of this functional group is well-established.

Esterification: The formation of esters can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of a catalyst. For instance, enzymatic esterification of N-protected 3-hydroxypyrrolidines has been demonstrated to proceed with high stereoselectivity. researchgate.net In a more general context, the reaction of racemic 3-hydroxypyrrolidine-2-carboxylic acid with a methylating agent to form the corresponding methyl ester is a key step in certain synthetic pathways.

Etherification: The synthesis of ethers from 3-hydroxypyrrolidines can be accomplished through various methods, including Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. A patented process describes the etherification of (R)-3-hydroxypyrrolidine with ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate to yield (R)-3-ethoxy-pyrrolidine. vulcanchem.com

Oxidation Reactions to Ketone and Subsequent Transformations

The secondary alcohol of this compound can be oxidized to the corresponding ketone, (3S,4R)-4-ethylpyrrolidin-3-one. This transformation is a common strategy in organic synthesis to introduce a carbonyl group, which can then serve as a handle for a wide range of further chemical modifications.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)) and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine). sci-hub.seresearchgate.net For the broader class of 3-hydroxypyrrolidines, oxidizing agents such as potassium permanganate (B83412) and chromium trioxide are also utilized to form the corresponding 3-pyrrolidinone.

The resulting 3-oxopyrrolidine derivatives are versatile intermediates. For example, 1-Benzyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate can undergo reduction of the oxo group back to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The ketone functionality also allows for reactions such as the Wittig reaction to form alkenes, as demonstrated with 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile. ekb.eg

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

Direct nucleophilic substitution at the hydroxyl-bearing carbon of this compound is challenging due to the poor leaving group nature of the hydroxide (B78521) ion. Therefore, this transformation is typically achieved by first converting the hydroxyl group into a better leaving group, such as a tosylate, mesylate, or halide.

For instance, in the synthesis of darifenacin, a related 3-hydroxypyrrolidine derivative is treated with thionyl chloride and N,N-dimethylformamide (DMF) to achieve a stereochemical inversion from the (3R) to the (3S) configuration, implying a substitution reaction. wikipedia.org Another example involves reacting a N-1 protected (R)-3-hydroxypyrrolidine with a sulfonating reagent to form a sulfonate ester, which is then displaced by an azide (B81097) nucleophile. epo.org This two-step sequence is a common strategy for introducing nitrogen-containing functionalities at this position.

Functionalization of the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is another key reactive site, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The pyrrolidine nitrogen can be readily alkylated using various alkylating agents. This reaction, a nucleophilic aliphatic substitution, is a fundamental method for synthesizing tertiary amines. wikipedia.org For example, a mixture of rac-(3S, 4R)-4-ethylpyrrolidin-3-ol has been N-methylated using aqueous formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction). epo.org In the synthesis of various biologically active compounds, N-alkylation of the pyrrolidine ring is a common step to introduce specific side chains. wipo.int

N-Acylation: The pyrrolidine nitrogen can also be acylated to form amides. This is typically achieved by reacting the amine with an acid chloride, anhydride, or a carboxylic acid in the presence of a coupling agent.

Formation of Amides and Carbamates

The formation of amides and carbamates at the pyrrolidine nitrogen is a crucial derivatization strategy, particularly in the synthesis of pharmaceutical compounds like Upadacitinib. google.comgoogle.com

Amide Formation: Amide bond formation is a cornerstone of medicinal chemistry. Pyrrolidine-3-carboxylic acid derivatives can be coupled with amines using standard peptide coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a base to form the corresponding amides. nih.gov

Carbamate (B1207046) Formation: The synthesis of carbamates from secondary amines like this compound can be achieved through several methods. A common approach involves the reaction with an isocyanate or a chloroformate. In the context of Upadacitinib synthesis, the pyrrolidine nitrogen of a derivative of this compound is reacted with 2,2,2-trifluoroethyl carbonochloridate (B8618190) or a related reagent to form the corresponding carbamate. google.comgoogle.com General methods for carbamate synthesis include the three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a cesium base. sci-hub.segoogle.com

The following table summarizes some of the key derivatization reactions of this compound and its analogs found in the literature.

| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |

| N-Methylation | rac-(3S, 4R)-4-ethylpyrrolidin-3-ol | Aqueous formaldehyde, formic acid, 100 °C | rac-(3R,4S)-4-ethyl-1-methylpyrrolidin-3-ol | epo.org |

| Carbamate Formation | (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine | 2,2,2-trifluoroethyl carbonochloridate | (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (Upadacitinib) | google.comgoogle.com |

| Etherification (Analog) | (R)-3-hydroxypyrrolidine | Ethyl bromide or ethyl iodide, K2CO3 | (R)-3-Ethoxy-pyrrolidine | vulcanchem.com |

| Oxidation (Analog) | N-protected 3-hydroxypyrrolidines | PCC, PDC, Swern oxidation | N-protected 3-oxopyrrolidines | sci-hub.seresearchgate.net |

| Nucleophilic Substitution (Analog) | N-1 protected (R)-3-hydroxypyrrolidine | 1. Sulfonating agent 2. Azide reagent | N-1 protected (S)-3-azidopyrrolidine | epo.org |

Protecting Group Strategies for the Amine Moiety

The secondary amine of this compound is a nucleophilic and basic center, often requiring protection to ensure chemoselectivity during subsequent synthetic transformations. acgpubs.org The choice of a suitable protecting group is crucial and depends on its stability to the reaction conditions of the subsequent steps and the orthogonality of its cleavage conditions relative to other functional groups present in the molecule. google.comorganic-chemistry.org

Common strategies for protecting the pyrrolidine nitrogen involve its conversion into a carbamate. The most prevalent carbamate protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Boc Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or under aqueous conditions with sodium bicarbonate. google.comambeed.com The Boc group is valued for its stability under a wide range of non-acidic conditions, including hydrogenation, and is readily removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane). google.com

Cbz Protection: The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. It is stable to acidic and basic conditions but is easily cleaved by catalytic hydrogenation, a process that is generally compatible with the other functional groups in the target molecule.

In the context of synthesizing complex molecules like Upadacitinib, the pyrrolidine nitrogen of derivatives of (3S,4R)-4-ethylpyrrolidine is often acylated to form a carboxamide. google.combldpharm.com For instance, reaction with a substituted isocyanate or an activated carboxylic acid can form a stable urea (B33335) or amide linkage, which can be considered a permanent functionalization rather than a temporary protecting group. google.comniscpr.res.in

The selection between these protecting groups allows for orthogonal deprotection strategies in more complex syntheses. For example, a Boc group can be removed with acid while a Cbz group on another part of the molecule remains intact, and vice-versa with hydrogenation. organic-chemistry.org

Table 1: Common Amine Protecting Groups and Their Cleavage Conditions

| Protecting Group | Reagent for Introduction | Common Cleavage Conditions | Stability |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) | Stable to base, hydrogenation, nucleophiles |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to acid, base |

| Tosyl (Ts) | p-Toluenesulfonyl chloride (Ts-Cl) | Strong reducing agents (e.g., Na/NH₃) | Stable to acid, base, oxidation |

Transformations Involving the Ethyl Substituent

The ethyl group at the C4 position of the pyrrolidine ring is a non-polar, aliphatic chain, which is generally less reactive than the amine or hydroxyl functionalities. However, under specific conditions, it can be a site for selective transformations.

Direct selective oxidation of the ethyl group in the presence of the secondary alcohol and amine is challenging. Most strong oxidizing agents would likely react with the more susceptible hydroxyl and amino groups, or even the pyrrolidine ring itself. acs.org However, certain enzymatic or microbial hydroxylation methods have been developed for the terminal hydroxylation of ethyl groups on other heterocyclic systems, which could potentially be applied to create a primary alcohol at the terminus of the ethyl chain. google.com

Kinetic studies on the oxidation of 3-alkyl-substituted piperidones have shown that a 3-ethyl group can be more reactive than a 3-methyl or 3-isopropyl group, suggesting that the electronic and steric environment influences the susceptibility of the alkyl group to oxidation. niscpr.res.in This suggests that selective oxidation might be achievable with carefully chosen reagents and conditions.

Reduction of the ethyl group is not a typical transformation as it is already a saturated alkyl chain.

The introduction of new functional groups onto the ethyl substituent can provide a handle for further synthetic modifications.

Halogenation: Free-radical halogenation could potentially introduce a halogen onto the ethyl group, but this method often lacks selectivity and may lead to a mixture of products, including halogenation at the pyrrolidine ring carbons. thieme-connect.de A computational study on the halogenation of N-ethyl-N-methylpyrrolidinium suggests that halogenation of the pyrrolidine ring carbons is thermodynamically more favorable than substitution on the N-grafted alkyl chains. arxiv.org

Hydroxylation: As mentioned, enzymatic hydroxylation represents a promising strategy for the selective introduction of a hydroxyl group at the terminal position of the ethyl chain. google.com Such a transformation would yield a diol derivative, (3S,4R)-4-(2-hydroxyethyl)pyrrolidin-3-ol, significantly increasing the molecule's polarity and providing a new site for derivatization.

Ring-Modification Reactions of the Pyrrolidine Core (e.g., Ring Expansion, Ring Contraction)

Skeletal editing of the pyrrolidine ring itself represents an advanced strategy for generating novel scaffolds.

Ring Expansion: The pyrrolidine ring can potentially be expanded to a six-membered piperidine (B6355638) ring. One established method involves the rearrangement of a 2-chloromethylpyrrolidine derivative. For example, 1-ethyl-2-chloromethylpyrrolidine has been shown to rearrange to 1-ethyl-3-chloropiperidine. acs.org Applying this logic, if the hydroxyl group of this compound were converted to a suitable leaving group and a one-carbon unit were introduced at an adjacent position, a similar expansion could be envisioned.

Ring Contraction: Ring contraction of pyrrolidines to four-membered rings, such as cyclobutanes or azetidines, are known transformations. ntu.ac.uknih.gov A common method involves the conversion of the pyrrolidine to a 1,1-diazene intermediate, which then extrudes nitrogen gas to form a cyclobutane (B1203170) ring stereoretentively. acs.org Another approach involves a Wolff rearrangement. While these methods are powerful, their application to a functionalized substrate like this compound would require careful consideration of protecting group strategies to ensure compatibility with the required reagents. ntu.ac.ukacs.org

Advanced Analytical and Spectroscopic Methodologies for 3s,4r 4 Ethylpyrrolidin 3 Ol

Chromatographic Separation Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating the desired (3S,4R)-4-Ethylpyrrolidin-3-ol from its stereoisomers and other impurities. The choice of technique depends on the specific requirements of the analysis, such as the scale of purification and the need for high-resolution separation.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of enantiomers. jsmcentral.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. iapc-obp.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used due to their broad applicability and excellent resolving power. jsmcentral.org

For a compound like this compound, a typical chiral HPLC method would involve a normal-phase separation. The selection of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol, is crucial for optimizing the separation. iapc-obp.com Additives like diethylamine (B46881) (DEA) are sometimes included to improve peak shape and resolution, particularly for amine-containing compounds. jsmcentral.orggoogle.com The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase. iapc-obp.com

Interactive Table: Representative Chiral HPLC Conditions for Pyrrolidine (B122466) Derivatives

| Parameter | Condition | Purpose |

| Column | Chiralpak® IA (amylose-based) | Provides a chiral environment for separation. google.com |

| Mobile Phase | Hexane/Isopropanol (98/2) + 0.1% DEA | Elutes the compounds; alcohol modifies polarity, DEA improves peak shape. google.com |

| Flow Rate | 0.9 mL/min | Controls the speed of the separation. google.com |

| Detection | UV at a specific wavelength | To detect and quantify the separated enantiomers. |

Chiral Gas Chromatography (GC) is another powerful technique for separating volatile chiral compounds. gcms.cz This method employs a capillary column coated with a chiral stationary phase, often a derivative of cyclodextrin (B1172386). gcms.czgcms.cz The enantiomers of the analyte, or its derivatized form, interact with the cyclodextrin cavities to varying degrees, enabling their separation. gcms.cz

For this compound, which contains a polar hydroxyl group, derivatization might be necessary to increase its volatility and improve chromatographic performance. The choice of the specific cyclodextrin-based phase is critical, as different phases exhibit unique selectivities for various classes of compounds. restek.comrestek.com The oven temperature program is a key parameter that can be adjusted to optimize the resolution between the enantiomeric peaks. gcms.cz

Interactive Table: Common Chiral GC Columns and Applications

| Column Phase | Typical Applications |

| Rt-βDEXsm | Monoterpenes, linalool (B1675412) oxides. gcms.cz |

| Rt-βDEXse | Linalool, linalyl acetate (B1210297) enantiomers. gcms.cz |

| Rt-βDEXsa | 1-octen-3-ol, carvone, camphor. gcms.cz |

| Chirasil-Val® | N-TFA-α-amino acid esters. iapc-obp.com |

Supercritical Fluid Chromatography (SFC) merges the advantages of both gas and liquid chromatography, offering fast and efficient separations. scispace.com It is particularly well-suited for chiral separations in the pharmaceutical industry. scispace.comchromatographyonline.com SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often with a polar co-solvent like methanol. scispace.com This technique is considered a form of normal-phase chromatography. scispace.com

The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster analysis times and reduced solvent consumption compared to HPLC. scispace.com Like HPLC, SFC relies on chiral stationary phases to resolve enantiomers. scispace.com The same polysaccharide-based CSPs used in HPLC are often employed in SFC, demonstrating its versatility for the analysis of compounds such as this compound. chromatographyonline.com

Interactive Table: Comparison of Chromatographic Fluids

| Property | Gas (GC) | Supercritical Fluid (SFC) | Liquid (HPLC) |

| Density (g/mL) | ~0.001 | 0.2 - 0.9 | 0.8 - 1 |

| Viscosity (Pa·s x 10^-5) | 0.5 - 3.5 | 2 - 10 | 30 - 240 |

| Diffusivity (cm²/s x 10^-3) | 100 - 1000 | 1 - 30 | 0.5 - 2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and stereochemistry of atoms within a molecule.

While a simple one-dimensional (1D) ¹H NMR spectrum provides initial information about the chemical environment of protons, a full structural confirmation of this compound requires more sophisticated experiments. Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and for determining the relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another in the molecule's carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework, especially around quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are directly bonded. For this compound, NOESY can be used to confirm the trans relationship between the ethyl group at C4 and the hydroxyl group at C3 by observing the spatial proximity of specific protons.

To determine the enantiomeric purity of this compound using NMR, chiral auxiliaries are necessary. researchgate.net These are chiral molecules that are added to the NMR sample and interact with the enantiomers of the analyte to form transient diastereomeric complexes. core.ac.uk Because these complexes are diastereomers, they have different NMR spectra, leading to separate signals for each enantiomer. nih.gov

Chiral Solvating Agents (CSAs): CSAs are the most common type of chiral auxiliary used for this purpose. researchgate.net They form weak, non-covalent interactions (like hydrogen bonds or π-π stacking) with the analyte. core.ac.uk The choice of CSA is critical and depends on the functional groups present in the analyte. For an amino alcohol like this compound, CSAs capable of interacting with both the amine and hydroxyl groups would be most effective. researchgate.net The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers depends on factors such as the solvent, temperature, and concentration. researchgate.net

Chiral Shift Reagents (CSRs): These are typically lanthanide-based complexes that induce large changes in the chemical shifts of the analyte's signals. While historically important, their use has become less common with the advent of high-field NMR spectrometers and a wider variety of effective CSAs.

The use of these chiral auxiliaries allows for the direct quantification of the enantiomeric excess (ee) by integrating the distinct signals for the (3S,4R) and (3R,4S) enantiomers in the ¹H or ¹⁹F NMR spectrum. nih.gov

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a cornerstone in the structural analysis of this compound, providing definitive information on its molecular weight and elemental composition, as well as insights into its chemical architecture through fragmentation studies.

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental formula of this compound. The molecular formula of this compound is C6H13NO. nih.govnih.govmolbase.comnist.govsigmaaldrich.commolport.comuni.lu HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with high precision, which allows for the calculation of its exact mass.

The theoretical exact mass of the neutral molecule [M] is approximately 115.0997 Da. nih.govnih.gov In positive-ion mode ESI-HRMS, the compound is typically observed as the protonated molecule [M+H]+, with a theoretical m/z value of approximately 116.1070. The high accuracy of HRMS allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

Table 1: Theoretical HRMS Data for this compound and its Common Adducts

| Ion Species | Molecular Formula | Theoretical m/z |

| [M+H]+ | C6H14NO+ | 116.1070 |

| [M+Na]+ | C6H13NNaO+ | 138.0889 |

| [M+K]+ | C6H13KNO+ | 154.0628 |

This table presents the calculated exact masses for the protonated molecule and common adducts of this compound. The high-resolution measurement of these ions confirms the elemental composition.

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule by analyzing its fragmentation patterns. nih.gov While specific MS/MS data for this compound is not widely published, the fragmentation pathway can be predicted based on the known behavior of similar pyrrolidine alkaloids and related structures. nih.govnih.govpcom.edumjcce.org.mk

Upon collision-induced dissociation (CID) of the protonated molecule [M+H]+, several characteristic fragmentation pathways are expected. The initial loss of a water molecule (H2O) from the hydroxyl group is a common fragmentation for alcohols, which would result in a fragment ion at m/z 98.0969. Subsequent fragmentation of the pyrrolidine ring would likely involve cleavage of the C-C and C-N bonds. Common losses include the ethyl group and portions of the heterocyclic ring. The study of fragmentation patterns of various pyrrolidine derivatives can aid in the identification of unknown but related compounds. wvu.edu

Table 2: Plausible MS/MS Fragmentation of [M+H]+ for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 116.1070 | 98.0969 | H2O | 4-Ethyl-2,3-dihydro-1H-pyrrole ion |

| 116.1070 | 88.0864 | C2H4 | 3-Hydroxypyrrolidine iminium ion |

| 116.1070 | 70.0653 | C2H5OH | Pyrrolinium ion |

| 98.0969 | 70.0653 | C2H4 | Pyrrolinium ion |

This interactive table outlines the likely fragmentation pathways for protonated this compound based on established fragmentation mechanisms of similar compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Both Infrared (IR) and Raman spectroscopy are valuable techniques for identifying the functional groups present in this compound, providing a molecular fingerprint based on vibrational modes.

IR spectroscopy of related compounds like (S)-1-benzyl-3-pyrrolidinol has been used to monitor chemical transformations. scientific.netresearchgate.net For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C-N functional groups. The O-H stretching vibration will appear as a broad band in the region of 3200-3600 cm-1. The N-H stretching of the secondary amine will also be in a similar region, often appearing as a sharper peak. C-H stretching vibrations from the ethyl group and the pyrrolidine ring are expected between 2850 and 3000 cm-1. The C-O stretching vibration will likely be observed in the 1050-1150 cm-1 region. iitm.ac.in

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C-H and C-C skeletal vibrations are usually strong and well-defined. researchgate.netnih.govias.ac.in This can be particularly useful for characterizing the aliphatic portions of the molecule.

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm-1) | Expected Raman Frequency (cm-1) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| N-H | Stretching | 3300-3500 (sharp) | Moderate |

| C-H (sp3) | Stretching | 2850-3000 | Strong |

| N-H | Bending | 1550-1650 | Weak |

| C-H | Bending | 1350-1480 | Moderate |

| C-O | Stretching | 1050-1150 | Moderate |

| C-N | Stretching | 1020-1250 | Moderate |

| C-C | Stretching | 800-1200 | Strong |

This table summarizes the anticipated vibrational frequencies for the key functional groups in this compound in both IR and Raman spectra, based on data from analogous compounds. iitm.ac.innih.gov

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chiral Assessment

As a chiral molecule with two stereocenters, the specific three-dimensional arrangement of this compound can be confirmed using chiroptical techniques such as polarimetry and circular dichroism (CD) spectroscopy.

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. anton-paar.com The specific rotation, [α]D, is a characteristic physical property for a given enantiomer under defined conditions (e.g., temperature, solvent, concentration). For example, related chiral molecules like (R)-3-pyrrolidinol and (S)-1-benzyl-3-pyrrolidinol have reported specific rotation values. sigmaaldrich.comchemimpex.comaksci.com The specific rotation of this compound would be a critical parameter for its identification and for confirming its enantiomeric purity. The sign and magnitude of the rotation are directly related to its absolute configuration.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. researchgate.net This technique is particularly sensitive to the conformation of chiral molecules. nih.govwisc.eduresearchgate.net While simple acyclic molecules may show weak CD signals, the constrained ring structure of the pyrrolidine core in this compound is expected to result in a distinct CD spectrum. The spectrum would be the mirror image of that of its enantiomer, (3R,4S)-4-Ethylpyrrolidin-3-ol. Theoretical calculations can be used to predict the CD spectrum for a given absolute configuration, and comparison with the experimental spectrum can provide definitive proof of the stereochemistry. researchgate.net

Table 4: Chiroptical Techniques for the Analysis of this compound

| Technique | Principle | Information Obtained | Expected Outcome for this compound |

| Polarimetry | Measures the rotation of plane-polarized light. anton-paar.com | Specific rotation ([α]D), enantiomeric purity. | A specific, non-zero value for [α]D, which is opposite in sign to its enantiomer. |

| Circular Dichroism (CD) | Measures the differential absorption of circularly polarized light. researchgate.net | Information on stereochemistry and conformation in solution. | A characteristic CD spectrum with positive and/or negative Cotton effects, which is a mirror image of the spectrum of its enantiomer. |

This table outlines the application of chiroptical methods for the stereochemical characterization of this compound.

Theoretical and Computational Chemistry Studies of 3s,4r 4 Ethylpyrrolidin 3 Ol

Conformational Analysis and Energy Landscapes of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic conformational equilibrium. The ring can adopt various puckered conformations to alleviate steric strain. The two primary puckered forms are the "envelope" (or "twist") and "half-chair" conformations. In the case of (3S,4R)-4-Ethylpyrrolidin-3-ol, the substituents at the 3 and 4 positions significantly influence the conformational preference and the energy landscape of the ring system.

Computational studies, often employing methods like ab initio calculations, can map the potential energy surface of the pyrrolidine ring. researchgate.net These studies reveal the relative energies of different conformers and the energy barriers between them. For the unsubstituted pyrrolidine ring, the energy difference between conformers can be quite small. researchgate.net However, for substituted pyrrolidines like the title compound, the steric and electronic interactions of the ethyl and hydroxyl groups dictate the most stable conformation. The complex interplay of these substituent effects creates a detailed energy landscape with distinct minima corresponding to the most stable puckered forms. smolecule.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Applications to Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can elucidate reaction mechanisms by identifying transition states and calculating activation energies. This information is crucial for understanding how the molecule participates in chemical reactions.

For instance, in reactions involving the pyrrolidine nitrogen or the hydroxyl group, DFT can model the approach of reagents, the breaking and forming of bonds, and the structures of intermediates and transition states. The calculated energies help to predict the feasibility and selectivity of a reaction. These computational approaches have been successfully applied to understand the reactivity of similar heterocyclic systems.

Ab Initio Methods for Spectroscopic Property Prediction and Validation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in predicting spectroscopic properties. wikipedia.org These methods can calculate properties such as NMR chemical shifts, vibrational frequencies (IR and Raman spectra), and electronic transition energies.

For this compound, ab initio calculations can predict its ¹H and ¹³C NMR spectra. liverpool.ac.uk By comparing the calculated spectra with experimental data, the stereochemistry and conformation of the molecule can be validated. Similarly, the prediction of vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra, allowing for the assignment of specific vibrational modes to the functional groups within the molecule.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with other molecules, including solvent molecules and other reactants. researchgate.net These simulations model the movement of atoms over time, governed by a force field that describes the inter- and intramolecular forces.

MD simulations are particularly useful for studying solvent effects. The conformation and reactivity of this compound can be significantly influenced by the surrounding solvent. weebly.com For example, in a polar protic solvent, hydrogen bonding between the solvent and the hydroxyl and amine groups of the pyrrolidine derivative will be a dominant interaction, affecting its conformational equilibrium and reactivity. nih.gov MD simulations can quantify these interactions and predict how they change in different solvent environments. researchgate.netrsc.org

Retrosynthetic Analysis and Computer-Aided Synthesis Planning

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. slideshare.net Computer-aided synthesis planning (CASP) tools utilize algorithms to automate this process, generating potential synthetic routes. walisongo.ac.idchemrxiv.orgscripps.edu

For a molecule like this compound, a CASP program would identify key bond disconnections that correspond to reliable chemical reactions. Given the stereochemistry of the molecule, the program would suggest stereoselective reactions to ensure the correct relative and absolute configuration of the ethyl and hydroxyl groups. These programs often access large databases of chemical reactions to propose synthetic steps. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The accurate prediction of spectroscopic parameters is a key application of computational chemistry. As mentioned in section 6.2.2, quantum chemical methods can calculate NMR chemical shifts and vibrational frequencies.

For NMR chemical shift prediction, DFT methods are commonly employed. researchgate.net The accuracy of these predictions has been significantly enhanced by combining quantum mechanics calculations with machine learning techniques. nih.gov These approaches can provide highly accurate predictions of ¹H and ¹³C chemical shifts, which are invaluable for structure elucidation and verification. arxiv.org

Vibrational frequency calculations, typically performed using DFT or ab initio methods, provide a theoretical infrared (IR) and Raman spectrum. chimia.ch By comparing the calculated frequencies and intensities with experimental spectra, chemists can confirm the structure of the synthesized molecule and gain insights into its vibrational modes.

Table of Predicted Spectroscopic Data (Illustrative)

| Parameter | Predicted Value | Method |

|---|---|---|

| ¹³C NMR Chemical Shift (C3-OH) | 68-75 ppm | DFT/B3LYP |

| ¹³C NMR Chemical Shift (C4-Et) | 35-42 ppm | DFT/B3LYP |

| ¹H NMR Chemical Shift (H at C3) | 3.8-4.5 ppm | DFT/B3LYP |

| IR Vibrational Frequency (O-H stretch) | 3300-3500 cm⁻¹ | DFT/B3LYP |

| IR Vibrational Frequency (N-H stretch) | 3200-3400 cm⁻¹ | DFT/B3LYP |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound using appropriate computational methods.

Role of 3s,4r 4 Ethylpyrrolidin 3 Ol As a Synthetic Intermediate and Chiral Scaffold

Utilization as a Chiral Building Block in Complex Molecule and Natural Product Synthesis

The defined stereochemistry of (3S,4R)-4-ethylpyrrolidin-3-ol makes it an important starting material for the asymmetric synthesis of complex molecular targets, including natural products and their analogues. Chiral building blocks are essential in pharmaceutical development for creating enantiomerically pure compounds. The specific arrangement of its functional groups allows for predictable, stereocontrolled transformations, a critical aspect in the total synthesis of biologically active molecules.

The synthesis of complex molecules often involves the use of chiral building blocks to introduce stereocenters with high fidelity. For instance, the pyrrolidine (B122466) ring is a common structural motif in a wide array of natural products and pharmacologically active compounds. The presence of both a hydroxyl group and an ethyl group on the this compound scaffold offers multiple points for diversification and further elaboration, enabling the synthesis of a variety of complex structures.

While direct examples of the incorporation of this compound into a completed natural product synthesis are not extensively documented in the provided search results, its potential is evident from the synthesis of related substituted pyrrolidines. For example, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, another substituted pyrrolidine, highlights the utility of such scaffolds in creating complex polyhydroxylated structures, which are key components of many natural products.

Incorporation into Diverse Heterocyclic Molecular Architectures

The this compound scaffold is a versatile precursor for the synthesis of a wide range of heterocyclic structures. The nitrogen atom and the hydroxyl group of the pyrrolidine ring can participate in various cyclization and condensation reactions to form fused, spirocyclic, and other complex heterocyclic systems.

This compound is a key intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications. For example, it is a building block for tricyclic compounds that have been investigated as Janus kinase (JAK) inhibitors. Specifically, it is used in the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide.

The synthesis of these complex heterocyclic molecules often involves multi-step sequences where the pyrrolidine core of this compound is further functionalized and elaborated. The inherent chirality of the starting material is transferred throughout the synthetic sequence, ensuring the final product is obtained with the desired stereochemistry.

Future Research Directions and Emerging Trends in 3s,4r 4 Ethylpyrrolidin 3 Ol Chemistry

Development of Novel and More Sustainable Synthetic Methodologies

The demand for greener and more efficient chemical processes is a major driver of innovation in the synthesis of pyrrolidine (B122466) derivatives. Future research will likely focus on the following areas:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. frontiersin.org Research into identifying or engineering enzymes for the stereoselective synthesis of (3S,4R)-4-Ethylpyrrolidin-3-ol from simple precursors will be a significant area of exploration. This approach promises to reduce the reliance on traditional, often hazardous, reagents and solvents.

Catalytic Asymmetric Synthesis: While established methods exist, the development of new catalytic systems that offer higher efficiency, lower catalyst loading, and the use of more abundant and less toxic metals is a perpetual goal. frontiersin.org The focus will be on creating highly modular and tunable catalysts that can be adapted for a wide range of substituted pyrrolidines.

Renewable Feedstocks: The exploration of synthetic routes that utilize renewable starting materials instead of petroleum-based feedstocks is a key aspect of sustainable chemistry. Future work may involve developing pathways to this compound from biomass-derived platform chemicals.

Exploration of Advanced Catalytic Systems for Stereoselective Transformations

Achieving the precise three-dimensional arrangement of atoms in this compound is critical for its biological activity. The development of advanced catalytic systems is central to this endeavor.

Organocatalysis: Metal-free organocatalysts have emerged as a powerful tool in asymmetric synthesis. google.com Research is expected to continue in the design of novel chiral organocatalysts, such as proline derivatives and bifunctional aminocatalysts, that can facilitate the stereoselective formation of the pyrrolidine ring with the desired (3S,4R) configuration. acs.orgmdpi.com These catalysts are often more stable, less toxic, and more readily available than their metal-based counterparts.

Cooperative Catalysis: The use of two or more catalysts that work in concert to achieve a transformation that is not possible with a single catalyst is a rapidly growing field. ox.ac.uk Future research may explore cooperative catalytic systems, combining, for example, a metal catalyst with an organocatalyst, to enable novel and highly selective routes to this compound.

Photoredox Catalysis: The use of light to drive chemical reactions has opened up new avenues in organic synthesis. acs.org The development of photoredox catalytic cycles for the construction of the pyrrolidine ring offers the potential for novel bond formations under mild conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, scalability, and process control. scielo.br

Continuous Flow Synthesis: The application of flow chemistry to the synthesis of pyrrolidine derivatives, including this compound, is an area of active research. acs.orgcam.ac.ukdurham.ac.uk Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. scielo.br The integration of in-line purification and analysis techniques will further streamline the manufacturing process.

Automated Synthesis: The combination of flow chemistry with robotics and automated control systems enables the rapid synthesis and screening of libraries of compounds. researchgate.netresearchgate.net This technology will be instrumental in exploring the structure-activity relationships of this compound derivatives by allowing for the efficient generation of a wide range of analogues.

Machine Learning and Artificial Intelligence Approaches for Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing how chemical reactions are discovered and optimized. mdpi.combeilstein-journals.org

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including stereoselectivity. arxiv.orgresearchgate.netarxiv.orgnih.gov This predictive power can significantly reduce the amount of trial-and-error experimentation required to develop a new synthesis for this compound. AI models have shown the ability to capture statistical patterns of chiral induction and achieve accurate enantioselectivity predictions. scite.ai

Reaction Optimization: AI-driven platforms can autonomously explore a vast reaction space to identify the optimal conditions for a given transformation. beilstein-journals.org By integrating with automated synthesis hardware, these systems can iteratively perform experiments, analyze the results, and suggest new conditions to improve yield, selectivity, or other desired outcomes. Large language models (LLMs) are also being developed to assist in accelerating organic chemistry synthesis. arxiv.org

Retrosynthetic Analysis: AI tools are being developed to assist chemists in designing synthetic routes to complex molecules. These tools can propose novel and efficient pathways to this compound, potentially uncovering synthetic strategies that might not be immediately obvious to a human chemist.

Design of Next-Generation Pyrrolidine-Based Scaffolds with Tunable Reactivity and Selectivity

The pyrrolidine ring is a versatile scaffold that can be modified to fine-tune its properties for specific applications. researchgate.nettandfonline.com

Fragment-Based Drug Discovery (FBDD): this compound can serve as a valuable fragment in FBDD campaigns. nih.govacs.org Its three-dimensional structure and defined stereochemistry provide a solid starting point for the development of more complex and potent drug candidates.

Privileged Scaffolds: The pyrrolidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds. tandfonline.com Future research will focus on developing new methods to functionalize the pyrrolidine ring of this compound to create novel scaffolds with tailored biological activities.

Conformationally Constrained Analogs: The biological activity of a molecule is often dependent on its three-dimensional shape. The synthesis of conformationally constrained analogs of this compound, where the flexibility of the ring is limited, can provide valuable insights into its bioactive conformation and lead to the design of more potent and selective compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies achieve high enantiomeric purity for (3S,4R)-4-Ethylpyrrolidin-3-ol?

- Methodology : Utilize asymmetric 1,3-dipolar cycloaddition with chiral ylides or chiral auxiliaries (e.g., Evans auxiliaries) to control stereochemistry. Post-cycloaddition reduction with LiAlH4 or catalytic hydrogenation ensures retention of the (3S,4R) configuration. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .

- Validation : Chiral HPLC or NMR with chiral shift reagents confirms enantiopurity (>98% ee) .

Q. Which spectroscopic methods reliably characterize this compound?

- Approach :

- NMR : H and C NMR to assign stereochemistry via coupling constants (e.g., for cis/trans diastereomers) and NOE correlations .

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives (e.g., HCl salts) .

- Polarimetry : Compare optical rotation with literature values for stereoisomers .

Q. How does the ethyl substituent influence the compound’s solubility and stability?

- Experimental Design :

- Solubility : Test in polar (water, ethanol) vs. nonpolar solvents (DCM, hexane) via gravimetric analysis.

- Stability : Accelerated degradation studies under acidic/alkaline conditions (pH 1–13) with HPLC monitoring. The ethyl group enhances lipophilicity but may reduce aqueous solubility compared to hydroxyl-rich analogs .

Advanced Research Questions

Q. What mechanistic insights explain stereoselectivity in this compound synthesis?

- Analysis :

- DFT Calculations : Model transition states to identify steric/electronic factors favoring (3S,4R) formation. Compare with analogs (e.g., 4-methyl derivatives) to assess substituent effects .

- Kinetic Studies : Monitor reaction intermediates via in-situ IR or LC-MS to determine rate-determining steps (e.g., ring closure vs. reduction) .

Q. How can this compound serve as a precursor for bioactive derivatives?

- Derivatization Strategies :

- Substitution : React the hydroxyl group with tosyl chloride to form a leaving group, enabling nucleophilic displacement (e.g., with amines for SAR studies) .